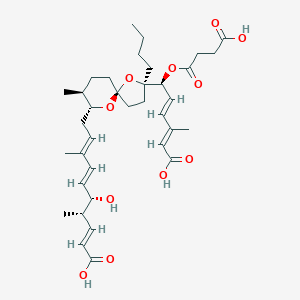

Reveromycin B

Description

Properties

IUPAC Name |

(2E,4S,5S,6E,8E)-10-[(2R,5S,8S,9R)-2-butyl-2-[(1S,2E,4E)-5-carboxy-1-(3-carboxypropanoyloxy)-4-methylpenta-2,4-dienyl]-8-methyl-1,10-dioxaspiro[4.5]decan-9-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H52O11/c1-6-7-19-35(30(14-10-25(3)23-33(42)43)45-34(44)17-16-32(40)41)21-22-36(47-35)20-18-27(5)29(46-36)13-9-24(2)8-12-28(37)26(4)11-15-31(38)39/h8-12,14-15,23,26-30,37H,6-7,13,16-22H2,1-5H3,(H,38,39)(H,40,41)(H,42,43)/b12-8+,14-10+,15-11+,24-9+,25-23+/t26-,27-,28-,29+,30-,35+,36-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFQIVPMOPJEIO-OXVOKJAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CCC2(O1)CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)C(C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@]1(CC[C@@]2(O1)CC[C@@H]([C@H](O2)C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O)C)[C@H](/C=C/C(=C/C(=O)O)/C)OC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Bioproduction and Characterization of Reveromycin B from Streptomyces sp. SN-593

The following technical guide details the bioproduction, characterization, and handling of Reveromycin B and its related polyketides from Streptomyces sp. SN-593.[1][2]

Executive Summary

Reveromycin B (RM-B) is a polyketide spiroketal metabolite produced by the soil actinomycete Streptomyces sp. SN-593 (recently reclassified as Actinacidiphila reveromycinica SN-593). While Reveromycin A (RM-A) is the primary bioactive congener known for its potent inhibition of isoleucyl-tRNA synthetase (IleRS) and osteoclast apoptosis, RM-B represents the thermodynamically stable 5,6-spiroacetal isomer of the 6,6-spiroacetal RM-A. Understanding the interplay between these forms is critical for drug development, as the rearrangement of A to B significantly alters biological potency. This guide provides a comprehensive protocol for the upstream fermentation, downstream isolation, and mechanistic characterization of the reveromycin complex.

The Biological Factory: Streptomyces sp. SN-593

Taxonomy and Strain Characteristics

-

Strain: Streptomyces sp.[1][2][3][4][5] SN-593 (Accession: JCM 9089 / ATCC 53874).

-

Classification: Phylum Actinobacteria, Genus Streptomyces (reclassified as Actinacidiphila reveromycinica).

-

Morphology: Forms gray aerial mycelium with spiral spore chains.

-

Metabolic Profile: Produces the "Reveromycin Complex" (RM-A, B, C, D, E, and T). RM-A is the dominant kinetic product; RM-B is the thermodynamic product.

The rev Biosynthetic Gene Cluster

The production of reveromycins is governed by the rev gene cluster (~90 kb), which encodes a type I polyketide synthase (PKS) system and tailoring enzymes.

| Gene | Function | Mechanism |

| revA, B, C, D | Type I PKS | Assembly of the polyketide backbone using malonyl-CoA and methylmalonyl-CoA. |

| revG, revJ | Spiroacetal Synthase / DHKS | RevG (Dihydroxyketone synthase) and RevJ (Spiroacetal synthase) control the stereospecific formation of the 6,6-spiroacetal ring. |

| revI | Cytochrome P450 | Hydroxylates the C-18 position of the precursor (Reveromycin T). |

| revT | Crotonyl-CoA Reductase | Synthesizes unusual extender units (e.g., hexylmalonyl-CoA). |

| revQ | SARP Regulator | Pathway-specific positive regulator; overexpression increases yield. |

Biosynthetic Mechanistics & Isomerization

Understanding the structural relationship between RM-A and RM-B is vital. RM-A contains a kinetically formed 6,6-spiroacetal ring and a C-18 hemisuccinate. Under acidic conditions or prolonged storage, the 6,6-ring isomerizes to the thermodynamically more stable 5,6-spiroacetal system, yielding RM-B.

Pathway Diagram

The following diagram illustrates the biosynthetic flow and the critical isomerization step.

Caption: Biosynthesis of Reveromycin A and its thermodynamic isomerization to Reveromycin B.

Upstream Bioprocess: Fermentation Protocol

To produce RM-B, one typically produces RM-A first and then converts it, or isolates RM-B as a co-metabolite from the broth.

Culture Media[2][6]

-

Seed Medium (MS): 2% Glucose, 0.5% Peptone, 0.5% Meat extract, 0.3% Yeast extract, 0.5% NaCl, 0.3% CaCO3 (pH 7.0).

-

Production Medium (SY-B):

-

Soluble Starch: 2.0%

-

Glucose: 0.5%

-

Polypeptone: 0.5%

-

Yeast Extract: 0.5%

-

K2HPO4: 0.1%

-

MgSO4·7H2O: 0.05%

-

NaCl: 0.1%

-

Inducer: β-carboline (BR-1) at 3.5 µM (Optional but recommended for 6-fold yield increase).

-

Fermentation Workflow

-

Inoculation: Transfer a loop of Streptomyces sp. SN-593 from a slant to 100 mL Seed Medium in a 500 mL baffled flask.

-

Seed Culture: Incubate at 28°C for 72 hours on a rotary shaker (200 rpm).

-

Main Fermentation: Inoculate 5% (v/v) of seed culture into Production Medium (SY-B).

-

Induction: Add BR-1 (3.5 µM) at the start of fermentation or after 24 hours.

-

Conditions: Maintain at 28°C, 200 rpm for 96–120 hours .

-

Note: Monitor pH.[6] RM-A is stable at neutral pH but converts to RM-B at acidic pH (< 5.0). To maximize RM-B directly, allow pH to drop naturally or adjust to pH 4.0 in the final 24 hours.

-

Downstream Processing: Isolation & Purification

Extraction

-

Broth Separation: Centrifuge fermentation broth (3000 x g, 20 min) to separate mycelium and supernatant.

-

Solvent Extraction: Adjust supernatant to pH 4.0 (to protonate carboxylic acids) and extract twice with an equal volume of Ethyl Acetate (EtOAc) .

-

Concentration: Evaporate EtOAc fraction in vacuo to yield a crude oily residue.

Purification & Separation (RM-A vs. RM-B)

Since RM-B is the 5,6-spiroacetal isomer, separation from RM-A is achieved via Reverse-Phase HPLC.

-

Column: C18 (ODS) preparative column (e.g., 20 x 250 mm).

-

Mobile Phase: Gradient system of Acetonitrile (ACN) and 0.1% Formic Acid (aq).

-

0-5 min: 20% ACN

-

5-30 min: 20% -> 80% ACN

-

-

Detection: UV at 238 nm and 260 nm.

-

Retention Time:

-

RM-A: Elutes earlier (more polar due to 6,6-ring conformation and exposed succinate).

-

RM-B: Elutes later (less polar 5,6-ring structure).

-

Chemical Conversion (Generating RM-B from RM-A)

If the goal is to obtain pure RM-B for standards or testing, chemical conversion is more efficient than isolation of minor quantities.

-

Protocol: Dissolve pure RM-A in Methanol/Water (1:1) containing 0.1% Trifluoroacetic acid (TFA). Stir at room temperature for 24 hours.

-

Validation: Monitor by HPLC until the RM-A peak disappears and the RM-B peak maximizes.

Pharmacological Profile & Activity[4][8][9][10]

Mechanism of Action

-

Binding: RM-A mimics the isoleucyl-adenylate intermediate.[8] The C-18 hemisuccinate is crucial for high-affinity binding in the catalytic pocket.

-

RM-B Activity: RM-B (lacking the optimal 6,6-geometry and often the succinate positioning) shows significantly reduced inhibitory activity against IleRS compared to RM-A. It is often used as a negative control or a stability marker.

Comparative Activity Data

| Compound | Structure | IleRS IC50 (nM) | Osteoclast Apoptosis | Stability (pH 4) |

| Reveromycin A | 6,6-spiroacetal, 18-succinyl | ~10–20 | Potent (+++) | Unstable (-> RM-B) |

| Reveromycin B | 5,6-spiroacetal, 18-succinyl* | > 1000 | Weak (+) | Stable |

| Reveromycin T | 6,6-spiroacetal, 18-OH | ~5–10 | Potent (++) | Unstable |

*Note: "Reveromycin B" in literature often refers to the rearranged spiroacetal core. The desuccinyl precursor is strictly "Reveromycin T", though nomenclature can vary. Always verify by Mass Spec (RM-A: m/z 660; RM-B isomer: m/z 660; RM-T: m/z 560).

References

-

Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI. Chemical Science, 2014.

-

Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts. Proceedings of the National Academy of Sciences, 2006.

-

beta-carboline biomediators induce reveromycin production in Streptomyces sp.[1][2] SN-593. Scientific Reports, 2019.

-

Stereoselective total synthesis of reveromycin B and C19-epi-reveromycin B. Chemistry - A European Journal, 2000.

-

Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation. Nature Chemical Biology, 2011.

Sources

- 1. researchgate.net [researchgate.net]

- 2. β-carboline biomediators induce reveromycin production in Streptomyces sp. SN-593 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthetic Gene Cluster for the Polyenoyltetramic Acid α-Lipomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]

- 6. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Reveromycin B: A Technical Guide to its Polyketide Origins and Enzymatic Tailoring

Introduction: The Significance of Reveromycin B in Drug Discovery

Reveromycins are a family of polyketide natural products first isolated from Streptomyces sp. SN-593, an organism that has since been reclassified as Actinacidiphila reveromycinica SN-593. Among these, Reveromycin A has garnered significant attention for its diverse and potent biological activities, including antifungal, antitumor, and anti-osteoporotic properties. The molecular target of Reveromycin A is the eukaryotic isoleucyl-tRNA synthetase (IleRS), an essential enzyme in protein synthesis. Reveromycin B, the subject of this guide, is a structural isomer of Reveromycin A. It is formed through a spontaneous rearrangement of the spiroacetal core of Reveromycin A, a transformation that has significant implications for its biological activity. While Reveromycin A possesses a 6,6-spiroacetal system, Reveromycin B features a 5,6-spiroacetal core. This structural alteration in Reveromycin B leads to a reduction in its biological efficacy compared to Reveromycin A. Understanding the biosynthetic pathway of Reveromycin A, and consequently the genesis of Reveromycin B, is of paramount importance for researchers in natural product chemistry and drug development. Elucidating this pathway opens avenues for synthetic biology approaches to generate novel, more stable, and potentially more potent analogs. This guide provides a detailed technical overview of the known enzymatic steps in the biosynthesis of Reveromycin A, the direct precursor to Reveromycin B, with a focus on the key tailoring enzymes that construct its characteristic spiroacetal core.

The Polyketide Backbone: Assembling the Core of Reveromycin

The biosynthesis of reveromycins begins with the assembly of a polyketide chain by a Type I polyketide synthase (PKS). Type I PKSs are large, modular enzymes that iteratively condense simple carboxylic acid-derived units to form complex carbon skeletons. Each module in a PKS is responsible for one cycle of chain elongation and typically contains a set of domains that catalyze specific reactions, including ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains. Optional domains such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) introduce further chemical diversity by modifying the β-keto group formed during each condensation.

While the complete genetic and biochemical characterization of the reveromycin PKS is not yet fully detailed in publicly available literature, analysis of the Reveromycin A structure allows for a reasoned prediction of the starter and extender units involved. The backbone is likely initiated with a specific starter unit, followed by a series of elongation steps utilizing extender units such as malonyl-CoA and methylmalonyl-CoA, which are selected and incorporated by the AT domains of the respective PKS modules. The precise number of modules, the specific extender unit for each module, and the complement of reductive domains within each module collectively dictate the final structure of the polyketide chain before it is released from the PKS.

Forging the Spiroacetal Core: The Critical Role of RevG and RevJ

A defining feature of the reveromycins is their spiroacetal structure. The formation of this intricate bicyclic system is not a spontaneous event but is instead orchestrated by a pair of dedicated enzymes, RevG and RevJ, which were identified through gene disruption and in vitro enzymatic studies. The biosynthesis of the spiroacetal proceeds through a dehydrative cyclization mechanism.

1. Dihydroxy Ketone Synthesis by RevG: The linear polyketide precursor, upon its release from the PKS, undergoes modifications to form a dihydroxy ketone intermediate. The enzyme RevG has been identified as the dihydroxy ketone synthase responsible for this crucial transformation.

2. Stereospecific Spiroacetalization by RevJ: The subsequent and final step in the formation of the spiroacetal core is catalyzed by RevJ, a spiroacetal synthase. This enzyme facilitates the dehydrative cyclization of the dihydroxy ketone intermediate to yield the stereospecific 6,6-spiroacetal ring system characteristic of Reveromycin A. In vitro reconstitution experiments have demonstrated that in the presence of RevJ, the reaction proceeds stereospecifically. The absence of RevJ leads to a non-enzymatic cyclization that results in a mixture of stereoisomers.

The following diagram illustrates the proposed enzymatic formation of the spiroacetal core of Reveromycin A.

Caption: Enzymatic formation of the Reveromycin spiroacetal core.

Late-Stage Tailoring: The Role of P450revI and the Genesis of Reveromycin A

The immediate product of the spirocyclization is Reveromycin T, the direct precursor to Reveromycin A. The conversion of Reveromycin T to Reveromycin A involves a critical hydroxylation step followed by the attachment of a hemisuccinate moiety.

The hydroxylation is catalyzed by a cytochrome P450 monooxygenase, P450revI (also referred to as RevI). This enzyme specifically hydroxylates the C18 position of Reveromycin T. This C18-hydroxyl group is essential for the subsequent attachment of a hemisuccinate group, a reaction that yields Reveromycin A. The instability of the 6,6-spiroacetal in Reveromycin A, particularly under acidic conditions, leads to its rearrangement to the more thermodynamically stable 5,6-spiroacetal structure of Reveromycin B.

The biosynthetic relationship between Reveromycin T, Reveromycin A, and Reveromycin B is depicted in the following pathway diagram.

Caption: Late-stage biosynthesis of Reveromycin A and its rearrangement to Reveromycin B.

Experimental Elucidation of the Pathway: A Methodological Overview

The elucidation of the Reveromycin biosynthetic pathway has relied on a combination of genetic and biochemical techniques. A cornerstone of this research has been the use of targeted gene disruption to probe the function of specific enzymes.

Protocol: Gene Disruption in Actinacidiphila reveromycinica

The following provides a generalized workflow for the creation of a gene knockout mutant, exemplified by the disruption of the revI gene.

-

Construction of the Gene Disruption Plasmid:

-

Amplify the upstream and downstream regions flanking the target gene (revI) from the genomic DNA of A. reveromycinica using PCR.

-

Clone the upstream and downstream fragments into a suitable E. coli - Streptomyces shuttle vector containing a selectable marker (e.g., an apramycin resistance cassette). The fragments should be cloned on either side of the resistance cassette.

-

Verify the sequence of the final construct.

-

-

Transformation of A. reveromycinica :

-

Introduce the gene disruption plasmid into A. reveromycinica protoplasts via polyethylene glycol (PEG)-mediated transformation.

-

Plate the transformed protoplasts on a regeneration medium and select for transformants based on the antibiotic resistance conferred by the plasmid.

-

-

Screening for Double-Crossover Homologous Recombinants:

-

Isolate genomic DNA from the transformants.

-

Use PCR with primers flanking the target gene region to screen for the desired double-crossover event, which will result in the replacement of the target gene with the resistance cassette. This is evidenced by a change in the size of the PCR product compared to the wild-type.

-

Confirm the gene knockout by Southern blot analysis.

-

-

Metabolite Analysis:

-

Cultivate the wild-type and the knockout mutant strains under identical fermentation conditions.

-

Extract the secondary metabolites from the culture broth and mycelia.

-

Analyze the metabolite profiles using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the abolition of the production of the downstream product (Reveromycin A) and potentially the accumulation of the substrate of the knocked-out enzyme (Reveromycin T).

-

The following diagram outlines the experimental workflow for gene knockout.

Caption: Experimental workflow for targeted gene disruption.

Harnessing Biosynthesis: Production of Novel Reveromycin Derivatives

A deep understanding of the biosynthetic pathway allows for the targeted engineering of the producing strain to generate novel derivatives with potentially improved properties. For instance, the regioselectivity of P450revI has been successfully altered through site-directed mutagenesis. An A241L mutant of P450revI was shown to catalyze the C17-hydroxylation of Reveromycin T, rather than the native C18-hydroxylation. Introduction of the gene encoding this mutant enzyme into a revI deletion strain of A. reveromycinica led to the production of 17-hydroxy-Reveromycin T and its subsequent hemisuccinylated derivative, 17-hemisuccinyloxy-Reveromycin T. These novel compounds exhibited enhanced stability compared to their C18-hydroxylated counterparts and displayed promising biological activities.

Quantitative Data from Engineered Strains

The following table summarizes the production yields of various reveromycin derivatives in engineered strains of A. reveromycinica SN-593-ΔrevI.

| Strain | Compound Produced | Yield (mg/L) |

| A. reveromycinica SN-593-ΔrevI / pTYM19-PaphII-revI | Reveromycin A (1) | 1.13 |

| A. reveromycinica SN-593-ΔrevI / pTYM19-PaphII-revI-A241L | 17-hydroxy-Reveromycin T (6) | 0.34 |

| A. reveromycinica SN-593-ΔrevI / pTYM19-PaphII-revI-A241L | 17-hemisuccinyloxy-Reveromycin T (7) | 0.47 |

| A. reveromycinica SN-593-ΔrevI / pTYM19-PaphII-revI-A241L / pKU492aac(3)IV-PaphII-revQ | 17-hemisuccinyloxy-Reveromycin T (7) | 5.18 |

Data sourced from Takahashi et al. (2022). The introduction of the regulatory gene revQ significantly enhanced the production of the novel derivative.

Conclusion and Future Perspectives

The biosynthesis of Reveromycin B is intrinsically linked to that of its more biologically active precursor, Reveromycin A. While significant strides have been made in elucidating the late-stage tailoring steps of the Reveromycin A pathway, particularly the novel enzymatic spirocyclization, a complete understanding of the entire biosynthetic assembly line remains an area of active research. The full characterization of the reveromycin PKS, including the identification of all its modules and their respective domains and substrates, will be a critical step in enabling the rational engineering of this pathway to produce a wider array of novel and potentially therapeutic compounds. The knowledge gained from studying the biosynthesis of these complex natural products not only provides fundamental insights into microbial metabolism but also equips researchers with the tools to harness and manipulate these intricate molecular factories for the development of next-generation pharmaceuticals.

References

-

Abe, M., Hiura, K., Wilde, J., et al. (2019). Osteoclasts enhance myeloma cell growth. Journal of Bone and Mineral Research, 34(11), 2153-2162. [Link]

-

Du, L., Sánchez, C., Chen, M., Edwards, D. J., & Shen, B. (2000). The biosynthetic gene cluster for the antitumor drug bleomycin from Streptomyces verticillus ATCC15003 supporting functional interactions between nonribosomal peptide synthetases and a polyketide synthase. Chemistry & Biology, 7(8), 623-642. [Link]

-

Hayakawa, Y., et al. (2011). Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation. Nature Chemical Biology, 7(7), 461-468. [Link]

-

Komaki, H., et al. (2024). Reclassification of a reveromycin-producer and the proposals of Actinacidiphila reveromycinica sp. nov. and Actinacidiphila acidipaludis comb. nov. Bioscience, Biotechnology, and Biochemistry, 88(4), 515-522. [Link]

-

Li, Y., et al. (2021). Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase. Nature Communications, 12(1), 1593. [Link]

-

LPSN. (n.d.). Genus Actinacidiphila. Retrieved from [Link]

-

Takahashi, S., et al. (2022). Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI. Chemical Science, 13(41), 12152-12159. [Link]

-

Takahashi, S., et al. (2014). Structure-function analyses of cytochrome P450revI involved in reveromycin A biosynthesis and evaluation of the biological activity of its substrate, reveromycin T. Journal of Biological Chemistry, 289(47), 32446-32458. [Link]

-

Wikipedia. (2023). Polyketide synthase. In Wikipedia. [Link]

-

Zierep, P., Padilla, N., Yonchev, D., & Günther, S. (2017). SeMPI: A genome-based secondary metabolite prediction and identification web server. Nucleic Acids Research, 45(W1), W584-W589. [Link]

-

Weissman, K. J. (2011). Biosynthesis of Polyketide Synthase Extender Units. Chemical Reviews, 111(11), 6615-6655. [Link]

-

Ikeda, H., & Ōmura, S. (1997). Organization of the biosynthetic gene cluster for the polyketide anthelmintic macrolide avermectin in Streptomyces avermitilis. Proceedings of the National Academy of Sciences, 94(26), 14571-14576. [Link]

-

Gaisser, S., et al. (2002). Biosynthetic Gene Cluster for the Polyenoyltetramic Acid α-Lipomycin. Antimicrobial Agents and Chemotherapy, 46(3), 663-671. [Link]

-

Leadlay, P. F., & Tosin, M. (2014). Enzyme-Catalysed Spiroacetal Formation in Polyketide Antibiotic Biosynthesis. ChemRxiv. [Link]

-

Takahashi, S., et al. (2022). Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI. Chemical Science, 13(41), 12152-12159. [Link]

-

Lau, J., Cane, D. E., & Khosla, C. (2002). Quantitative analysis of loading and extender acyltransferases of modular polyketide synthases. Biochemistry, 41(5), 1643-1651. [Link]

-

Abraham, E., Lawther, H. A., Wang, Y., et al. (2024). The Identification and Heterologous Expression of the Biosynthetic Gene Cluster Encoding the Antibiotic and Anticancer Agent Marinomycin. Marine Drugs, 22(1), 38. [Link]

-

Sun, Y., et al. (2021). Polyketide Starter and Extender Units Serve as Regulatory Ligands to Coordinate the Biosynthesis of Antibiotics in Actinomycetes. mBio, 12(5), e02263-21. [Link]

-

Weissman, K. J. (2011). Biosynthesis of Polyketide Synthase Extender Units. Chemical Reviews, 111(11), 6615-6655. [Link]

Technical Guide: Reveromycin B in Pharmacological Research

The Essential Negative Control for Isoleucyl-tRNA Synthetase Inhibition

Executive Summary

Reveromycin B (Rev-B) is a polyketide spiroketal metabolite primarily utilized in research as a negative control probe to validate the mechanism of action of Reveromycin A (Rev-A) . While Rev-A is a potent, acid-seeking inhibitor of eukaryotic isoleucyl-tRNA synthetase (IleRS) with therapeutic potential in osteoporosis and multiple myeloma, Rev-B serves as the critical structural analogue to demonstrate target specificity.

This guide details the structural divergence that renders Rev-B biologically inert against IleRS, its application in validating "on-target" drug effects, and the experimental protocols required to utilize it effectively in high-fidelity biochemical assays.

Chemical & Structural Basis: The Pharmacophore Shift

To understand the utility of Rev-B, one must understand its structural relationship to Rev-A. The biological activity of the Reveromycin class hinges on two specific structural motifs: the spiroacetal core and the C-18 hemisuccinate moiety .[1][2][3]

-

Reveromycin A (Active): Features a thermodynamically less stable 6,6-spiroacetal ring system and a succinic acid ester at the C-18 position. This configuration is essential for occupying the tRNA binding pocket of IleRS.

-

Reveromycin B (Inactive Control): Formed via a spiroacetal rearrangement (often acid-catalyzed) of Rev-A. This rearrangement shifts the core to a thermodynamically stable 5,6-spiroacetal system and typically involves the loss or hydrolysis of the C-18 hemisuccinate.

Research Implication: Because Rev-B retains the gross polyketide backbone but lacks the precise 3D geometry and the acidic pharmacophore required for enzyme inhibition, it allows researchers to distinguish between specific IleRS inhibition and non-specific cytotoxicity caused by the polyketide structure.

Visualization: Structural Divergence & Activity

Figure 1: The structural bifurcation between Rev-A and Rev-B determines their pharmacological fate. Rev-B’s 5,6-spiroacetal configuration prevents it from engaging the IleRS target.

Primary Application: Specificity Probe in IleRS Assays

The primary utility of Rev-B is in Structure-Activity Relationship (SAR) studies and biochemical verification of IleRS inhibition.

Mechanism of Action Validation

Rev-A functions by binding to the catalytic Rossmann fold of IleRS, competing with tRNA^{Ile}.[4][5] It mimics the intermediate state (isoleucyl-adenylate).[4][5] When characterizing Rev-A or novel derivatives, Rev-B must be included to prove that the observed inhibition is not an artifact.

Comparative Data Profile:

| Parameter | Reveromycin A (Drug Candidate) | Reveromycin B (Negative Control) | Experimental Significance |

|---|---|---|---|

| Target | Eukaryotic IleRS | None (Weak/Non-specific) | Confirms target engagement is structural, not general. |

| IC50 (Enzyme) | ~10–50 nM | > 100 µM (or Inactive) | Defines the therapeutic window. |

| Spiroacetal | 6,6-ring (Active conformation) | 5,6-ring (Inactive conformation) | Proves the 6,6-ring geometry is vital for the active site.[3] |

| C-18 Moiety | Hemisuccinate | Hydroxyl (or modified) | Demonstrates necessity of the acid moiety for binding. |

Cellular Biology Application: Osteoclastogenesis Control

In bone biology, Rev-A is studied for its ability to induce apoptosis specifically in osteoclasts (which create an acidic microenvironment that facilitates Rev-A uptake).[6] Rev-B is the standard control to prove that this apoptosis is mechanism-dependent .

-

The "Acid-Seeking" Hypothesis: Rev-A enters cells more effectively at low pH (osteoclast lacunae) due to protonation of its carboxylic acids.

-

The Rev-B Control: Even if Rev-B enters the cell, it fails to inhibit protein synthesis (IleRS). Therefore, if a researcher treats osteoclasts with Rev-B and sees no apoptosis, it confirms that Rev-A's effect is due to intracellular enzyme inhibition, not just membrane disruption or acidity.

Experimental Protocol: Comparative Cytotoxicity Assay

This protocol describes how to use Rev-B to validate Rev-A activity in RAW264.7 cells differentiated into osteoclasts.

Objective: Distinguish specific IleRS-mediated apoptosis from non-specific toxicity.

Reagents

-

Rev-A Stock: 10 mM in DMSO.

-

Rev-B Stock: 10 mM in DMSO (Must be purity-verified by HPLC to ensure no Rev-A contamination).

-

Differentiation Media:

-MEM + 10% FBS + RANKL (50 ng/mL).

Workflow

-

Differentiation: Seed RAW264.7 cells in 96-well plates. Treat with RANKL for 4–5 days until multinucleated osteoclasts form.

-

Treatment Groups:

-

Vehicle Control: DMSO (0.1%).

-

Rev-A Group: Titration (10 nM – 1 µM).

-

Rev-B Group (The Control): High concentration (1 µM – 10 µM). Note: We use a higher concentration of Rev-B to rigorously prove inactivity.

-

-

Incubation: Incubate for 24 hours.

-

Readout:

-

Morphology: TRAP staining (Rev-A wells should show disrupted actin rings/apoptosis; Rev-B wells should remain healthy).

-

Viability: MTS or CellTiter-Glo assay.

-

Self-Validating Logic

-

Pass Criteria: Rev-A shows dose-dependent cell death. Rev-B shows viability comparable to Vehicle Control.

-

Fail Criteria: If Rev-B induces significant death, the stock is contaminated with Rev-A, or the concentration is high enough to cause off-target polyketide toxicity.

Visualization: Experimental Logic Flow

Figure 2: Logical workflow for using Rev-B to validate specific cytotoxicity in osteoclasts.

Biosynthesis & Sourcing

Rev-B is rarely synthesized de novo due to complexity. It is obtained via:

-

Fermentation: Isolated from Streptomyces sp.[7] SN-593 (alongside Rev-A).[2][3][8]

-

Chemical Conversion: Acidic treatment of Rev-A causes the spiroacetal rearrangement from the 6,6-system to the thermodynamically stable 5,6-system (Rev-B).

-

Genetic Engineering: Disruption of specific P450 enzymes (e.g., revI) or spiroacetal synthases in the biosynthetic cluster can alter the ratio of Rev-A to Rev-B produced.

References

-

Discovery & Structure: Osada, H., et al. (1991). "Reveromycins, new inhibitors of eukaryotic cell growth. I. Taxonomy, fermentation, isolation and physico-chemical properties." Journal of Antibiotics.

-

Mechanism of Action (IleRS): Takahashi, S., et al. (2021). "Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase." Communications Biology.

-

Osteoclast Specificity: Woo, J.T., et al. (2006).[8][9] "Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts."[6][7][8][9][10][11] Proceedings of the National Academy of Sciences (PNAS).

-

Biosynthetic Rearrangement: Takahashi, S., et al. (2011). "Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation." Nature Chemical Biology.

Sources

- 1. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - 中山大学 [sysu.cnpereading.com]

- 5. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reveromycin A-Induced Apoptosis in Osteoclasts Is Not Accompanied by Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. haematologica.org [haematologica.org]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Reveromycin B – Physicochemical Profile and Therapeutic Potential

Executive Summary

Reveromycin B (Rev B) represents a critical spiroketal metabolite within the Streptomyces pharmacophore library.[1][2] While often overshadowed by its potent analogue, Reveromycin A (Rev A), Rev B serves as a pivotal structural reference point in drug discovery. Its significance lies not in superior potency, but in its role as a negative control and a stability indicator in the study of isoleucyl-tRNA synthetase (IleRS) inhibitors.[2]

This guide analyzes Reveromycin B through the lens of a Senior Application Scientist, distinguishing its 5,6-spiroacetal core from the 6,6-core of Rev A, and detailing the specific protocols required for its isolation, handling, and application in Structure-Activity Relationship (SAR) studies.[3]

Part 1: Chemical Identity & Physicochemical Properties[2][3]

Reveromycin B is a polyketide spiroketal.[4] Unlike the thermodynamically unstable 6,6-spiroacetal ring of Rev A (which is prone to rearrangement), Rev B possesses a 5,6-spiroacetal structure.[2][3][4][5] This structural deviation is the primary determinant of its altered biological activity profile.

Table 1: Physicochemical Specifications

| Property | Specification |

| CAS Number | 144860-68-4 |

| IUPAC Name | (2E,4E)-9-[(2S,3R,6S,8R,9S)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-hexyl-8-hydroxy-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-4-hydroxy-3,7-dimethylnona-2,4,8-trienoic acid (Note: Variations exist based on tautomers) |

| Molecular Formula | C₃₆H₅₂O₁₁ |

| Molecular Weight | 660.8 g/mol |

| Solubility | Soluble in DMSO, Methanol, Ethanol, DMF.[2][3][6] Poorly soluble in water.[6] |

| Appearance | White to off-white lyophilized powder or amorphous solid.[2][3] |

| Stability | More thermodynamically stable than Rev A under acidic conditions; forms via spiroacetal rearrangement of Rev A. |

| pKa | Contains three carboxylic acid moieties; pKa values approx. 3.5 - 5.[3]0. |

Part 2: Biosynthesis & Structural Divergence

The biosynthesis of Reveromycins involves a polyketide synthase (PKS) pathway in Streptomyces sp.[2] SN-593.[2][3][4][5][7][8] The critical divergence between the potent Rev A and the less active Rev B occurs post-PKS assembly, driven by the stability of the spiroacetal core.

Mechanism of Rearrangement: Reveromycin A contains a hemisuccinate moiety at the C18 position.[4][5][9] Under specific conditions (often acidic or enzymatic), the 6,6-spiroacetal core of Rev A undergoes a rearrangement to form the thermodynamically favored, but biologically less active, 5,6-spiroacetal core of Reveromycin B.

Visualization of Biosynthetic Relationship:

Figure 1: Biosynthetic pathway illustrating the derivation of Reveromycin B from Reveromycin A via spiroacetal rearrangement.[2][3]

Part 3: Biological Activity & Mechanism of Action[5][7][8][10]

To use Reveromycin B effectively in research, one must understand what it does not do compared to Rev A.

1. Target Selectivity: Isoleucyl-tRNA Synthetase (IleRS) [2][3][8]

-

Rev A: Potently inhibits eukaryotic IleRS (IC50 ~ nM range).[2] This inhibition blocks protein synthesis, leading to apoptosis, particularly in osteoclasts which actively transport the compound via acidic microenvironments.[7][10]

-

Rev B: Exhibits significantly reduced affinity for IleRS.[3] The alteration of the spiroacetal ring geometry disrupts the precise binding pocket interaction required to mimic the tRNA-isoleucine intermediate.[3]

2. EGF Signaling Inhibition

Unlike its action on osteoclasts, Reveromycin B retains specific activity against mitogenic signaling.

-

Activity: Inhibits EGF (Epidermal Growth Factor)-induced mitogenic activity.[1][2][3]

-

Significance: This suggests that the structural requirements for EGF signaling interference are distinct from those required for IleRS inhibition.

3. Antifungal Activity [1][2][8]

-

MIC: 15.6 µg/mL at pH 3.0 (Acidic conditions protonate the carboxylic acids, facilitating cell entry).[2]

Part 4: Experimental Protocols

Protocol 4.1: Isolation of Reveromycin B from Fermentation Broth

Context: Rev B is often a minor component alongside Rev A. Separation requires precise pH control to prevent further degradation of Rev A into Rev B during the process.

Reagents:

Workflow:

-

Cultivation: Ferment Streptomyces sp.[3] SN-593 at 28°C for 72–96 hours.[2][3]

-

Extraction:

-

Flash Chromatography (Cleanup):

-

Preparative HPLC (Purification):

-

Column: C18 Reverse Phase (e.g., ODS-A, 20 x 250 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient: 30% B to 70% B over 40 minutes.

-

Detection: UV at 238 nm and 260 nm.

-

Retention Time Note: Rev A typically elutes before Rev B due to the polarity difference of the hemisuccinate group vs the rearranged core (verify with standards).

-

-

Lyophilization: Freeze-dry collected fractions immediately to prevent hydrolysis. Store at -20°C.

Protocol 4.2: In Vitro Stability/Rearrangement Assay

Context: To verify the identity of Rev B or study the degradation of Rev A.

-

Dissolve 1 mg Reveromycin A in 1 mL Methanol.

-

Add 10 µL of 1M HCl (induce acidic environment).

-

Incubate at 37°C.

-

Sample at T=0, 1h, 6h, 24h.[3]

-

-

Observation: Decrease in Rev A peak (MW 660) and emergence/increase of Rev B peak (MW 660, distinct retention time).[2] Note: They are isomers, so MS alone is insufficient; retention time shift is critical.

-

Part 5: Comparative Pharmacology (SAR Analysis)

The following table summarizes the Structure-Activity Relationship, highlighting why Rev B is the essential "control" molecule.

Table 2: SAR Comparison of Reveromycin A and B

| Feature | Reveromycin A | Reveromycin B | Implication |

| Spiroacetal Core | 6,6-spiroacetal | 5,6-spiroacetal | 6,6-core is essential for high-affinity IleRS binding.[2][3] |

| C18 Moiety | Hemisuccinate | Hydroxyl (or modified) | Hemisuccinate contributes to transport and binding; loss triggers rearrangement.[2][3] |

| Osteoclast Apoptosis | High Potency (IC50 ~0.7 µM) | Low / Inactive | Rev B serves as a negative control for osteoclast assays.[2][3] |

| Tumor Cell Antiproliferation | Active (KB, K562 cells) | Inactive (KB, K562 cells) | Confirms specificity of Rev A for certain tumor lines.[2] |

| EGF Mitogenic Inhibition | Active (IC50 0.7 µg/mL) | Active (IC50 6.0 µg/mL) | Rev B retains ~10x lower but measurable activity here.[2][3] |

References

-

Takahashi, H. et al. (1992).[1][2][3][6] "Reveromycins, new inhibitors of eukaryotic cell growth.[1][6] II. Biological activities." The Journal of Antibiotics. Link

-

Miyamoto, Y. et al. (2002).[2][3] "Identification of Saccharomyces cerevisiae isoleucyl-tRNA synthetase as a target of the G1-specific inhibitor Reveromycin A." Journal of Biological Chemistry.[2][3][6] Link

-

Woo, J. T. et al. (2006).[2][3][10] "Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts."[8][10][11] Proceedings of the National Academy of Sciences. Link[2][3]

-

Takahashi, S. et al. (2011).[2][3] "Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation." Nature Chemical Biology.[3] Link

-

Mugishima, T. et al. (2005).[2][3] "Stereoselective total synthesis of reveromycin B and C19-epi-reveromycin B." Journal of the American Chemical Society.[2][3] Link[2][3]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Reveromycin E | C38H56O11 | CID 52914813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. bioaustralis.com [bioaustralis.com]

- 7. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Total synthesis of (-)-reveromycin a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Spiroketal System of Reveromycin B: A Locus of Attenuated Bioactivity

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Tale of Two Spiroketals

Reveromycin B, a polyketide natural product, exists as a structural isomer of the more biologically potent Reveromycin A.[1] Both are produced by Actinacidiphila reveromycinica (formerly Streptomyces sp. SN-593) and share a complex molecular architecture.[1] However, a subtle yet profound difference in their spiroketal core dictates their divergent biological activities. Reveromycin A possesses a thermodynamically favored 6,6-spiroketal system, which is crucial for its potent inhibitory effects.[1] In contrast, Reveromycin B features a 5,6-spiroketal arrangement, a rearrangement that significantly diminishes its biological efficacy.[1] This guide delves into the critical role of the spiroketal system in Reveromycin B, framing it within the context of its more active counterpart, Reveromycin A, to provide a comprehensive understanding for researchers in natural product chemistry, oncology, and bone biology.

The Spiroketal Core: A Determinant of Biological Potency

The defining structural feature of the reveromycins is their spiroketal core. In Reveromycin A, this is a[2][2]-spiroketal, a moiety that is essential for its wide range of biological activities, including antifungal, anti-cancer, and anti-bone resorptive effects.[1][3] Reveromycin B, however, is the product of a spiroketal rearrangement from Reveromycin A, resulting in a less active[2][4]-spiroketal core.[1] This isomerization underscores the stringent structural requirements for the biological target's recognition.

The reduced bioactivity of Reveromycin B strongly suggests that the specific spatial arrangement of the atoms and functional groups presented by the 6,6-spiroketal of Reveromycin A is optimal for binding to its primary molecular target, the eukaryotic isoleucyl-tRNA synthetase (IleRS).[3][5] The alteration to a 5,6-spiroketal system in Reveromycin B likely disrupts the precise conformational and electronic properties necessary for high-affinity interaction with IleRS.

Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase

The primary mechanism through which reveromycins exert their cytotoxic and cytostatic effects is the potent and selective inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[3][5] IleRS is a crucial enzyme responsible for the charging of tRNA with isoleucine, an essential step in protein synthesis.[6] By inhibiting this enzyme, reveromycins effectively halt protein production, leading to cell cycle arrest and, ultimately, apoptosis in susceptible cells.[7]

Co-crystal structures of Reveromycin A with Saccharomyces cerevisiae IleRS (ScIleRS) reveal that the molecule occupies the tRNAIle binding site.[5] The 6,6-spiroketal core of Reveromycin A positions its various side chains to make extensive interactions with the enzyme.[5] Specifically, the triene acid side chain forms hydrophobic and ionic interactions, while other functional groups form hydrogen bonds.[5] The structural rearrangement to the 5,6-spiroketal in Reveromycin B is believed to alter the presentation of these side chains, leading to a weaker binding affinity for IleRS and, consequently, reduced inhibitory activity.

Experimental Workflows

Workflow 1: Assessing Spiroketal-Dependent Inhibition of Isoleucyl-tRNA Synthetase

This workflow details a comparative analysis of Reveromycin A and B to determine their respective inhibitory potentials against eukaryotic IleRS.

Caption: Workflow for determining the IC50 of Reveromycin A and B against IleRS.

Biological Context: Anti-Cancer and Anti-Bone Resorptive Activities

Reveromycin A has demonstrated significant potential as an anti-cancer and anti-osteoporotic agent.[3][5] Its efficacy in these contexts is linked to the unique acidic microenvironments of solid tumors and bone resorption pits.[5][8] The three carboxylic acid moieties of Reveromycin A are protonated in these acidic conditions, rendering the molecule less polar and facilitating its passage across the cell membrane.[5][7] This leads to an accumulation of the drug within cancer cells and osteoclasts, where it can effectively inhibit IleRS.

Given that Reveromycin B shares the same carboxylic acid side chains, it is plausible that it also benefits from this pH-dependent uptake mechanism. However, its inherently lower inhibitory activity against IleRS means that even with enhanced intracellular concentrations, its overall biological effect is significantly attenuated compared to Reveromycin A.

Workflow 2: Evaluating Cytotoxicity in Cancer Cells and Osteoclasts

This protocol outlines a method to compare the cytotoxic effects of Reveromycin A and B on relevant cell types.

Caption: Workflow for assessing the cytotoxicity of Reveromycin A and B.

Biosynthesis of the Spiroketal System

The stereospecific formation of the spiroketal ring in reveromycins is a fascinating enzymatic process.[9] Studies on the biosynthesis of Reveromycin A have identified two key enzymes: a dihydroxy ketone synthase (RevG) and a spiroacetal synthase (RevJ).[9][10] These enzymes work in concert to construct the spiroketal core from an acyclic precursor.[9] The rearrangement to the 5,6-spiroketal of Reveromycin B is thought to be a non-enzymatic process, potentially acid-catalyzed, that occurs after the formation of Reveromycin A.[1]

Caption: Biosynthetic pathway of the reveromycin spiroketal core.

Structure-Activity Relationship (SAR) and Drug Development Implications

The stark difference in bioactivity between Reveromycin A and B provides a clear and compelling structure-activity relationship. The integrity of the 6,6-spiroketal system is paramount for potent biological activity. This has significant implications for drug development efforts based on the reveromycin scaffold. Any synthetic modifications must prioritize the stability of the 6,6-spiroketal or aim to mimic its specific conformational presentation of key binding moieties.

Furthermore, the observation that Reveromycin B is a rearrangement product highlights a potential liability of Reveromycin A as a therapeutic agent.[1] Formulation strategies may need to be developed to prevent this isomerization and maintain the active 6,6-spiroketal conformation.

Quantitative Data Summary

| Compound | Spiroketal System | Target | IC50 (approx.) | Key Biological Activities |

| Reveromycin A | 6,6 | Eukaryotic IleRS | 2-10 nM[5] | Anti-cancer, anti-bone resorption, antifungal[3][5] |

| Reveromycin B | 5,6 | Eukaryotic IleRS | Significantly higher than A | Reduced bioactivity[1] |

Conclusion

The spiroketal system of Reveromycin B is not merely a structural feature but the very reason for its attenuated biological profile compared to Reveromycin A. The rearrangement from the active 6,6-spiroketal to the less active 5,6-spiroketal disrupts the optimal presentation of functional groups required for high-affinity binding to its molecular target, isoleucyl-tRNA synthetase. This detailed understanding of the spiroketal's role is crucial for guiding future research into the development of reveromycin-based therapeutics, with a clear directive to preserve the integrity of the 6,6-spiroketal core to maximize potency.

References

-

Total Synthesis of (−)-Reveromycin B - American Chemical Society - ACS Figshare. (2016-08-26). Retrieved from [Link]

-

Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation - ResearchGate. (2011-06-05). Retrieved from [Link]

-

Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase. (2021-03-12). Retrieved from [Link]

-

Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC - PubMed Central. (2025-06-23). Retrieved from [Link]

-

Reveromycin A inhibits antigen receptor-mediated antigen presentation by B lymphoma cells via its effect on intracellular trafficking of the antigen - PubMed. (1998-09). Retrieved from [Link]

-

Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - ResearchGate. (2020-04). Retrieved from [Link]

-

Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - NIH. (2021-03-12). Retrieved from [Link]

-

Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - NIH. (2020-04-22). Retrieved from [Link]

-

Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment - PMC. (2024-12-09). Retrieved from [Link]

-

Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed. (2006-03-21). Retrieved from [Link]

-

Enantioselective Total Synthesis of (+)-Peniciketals A and B: Two Architecturally Complex Spiroketals - PMC. (2021-05-19). Retrieved from [Link]

-

Chemical and biological studies of reveromycin A - PubMed. (2016-10). Retrieved from [Link]

-

Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation - PubMed. (2011-06-05). Retrieved from [Link]

-

Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - Chemical Science (RSC Publishing). (2022-06-01). Retrieved from [Link]

-

Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PubMed - NIH. (2021-08-11). Retrieved from [Link]

-

Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts | PNAS. (2006-03-21). Retrieved from [Link]

-

REVEROMYCINS, NEW INHIBITORS OF EUKARYOTIC CELL GROWTH - DOI. (1992). Retrieved from [Link]

-

Natural Products from Actinobacteria as a Potential Source of New Therapies Against Colorectal Cancer: A Review - Frontiers. (2020-08-18). Retrieved from [Link]

-

Microbial Natural Products - Isomerase. Retrieved from [Link]

-

Effects of Erythromycin on Osteoclasts and Bone Resorption via DEL-1 Induction in Mice. (2022-08-12). Retrieved from [Link]

-

Reveromycin A-Induced Apoptosis in Osteoclasts Is Not Accompanied by Necrosis | Request PDF - ResearchGate. (2015-05). Retrieved from [Link]

-

Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC - NIH. (2021-08-11). Retrieved from [Link]

-

Reveromycin A-Induced Apoptosis in Osteoclasts Is Not Accompanied by Necrosis. (2015-12). Retrieved from [Link]

-

A pair of isoleucyl-tRNA synthetases in Bacilli fulfills complementary roles to keep fast translation and provide antibiotic resistance - PMC. (2021-03-01). Retrieved from [Link]

Sources

- 1. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reveromycin A inhibits antigen receptor-mediated antigen presentation by B lymphoma cells via its effect on intracellular trafficking of the antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Section 1: Structural Anatomy & The Spiroketal Shift

The Polyketide Architecture of Reveromycin B: Biosynthesis, Structural Isomerism, and Pharmacological Implications

Executive Summary Reveromycin B (Rev B) is a spiroketal polyketide isolated from Streptomyces sp. SN-593.[1][2][3][4] While often overshadowed by its more potent congener, Reveromycin A (Rev A), Rev B represents the thermodynamically stable endpoint of the reveromycin structural class. Its formation is driven by a specific spiroacetal rearrangement from the metastable 6,6-spiroketal system of Rev A to the 5,6-spiroketal system of Rev B. This guide details the polyketide assembly line governing its synthesis, the mechanistic basis of its structural isomerism, and the pharmacological consequences of its altered geometry on isoleucyl-tRNA synthetase (IleRS) inhibition.

The defining characteristic of the reveromycin class is the spiroketal pharmacophore. Understanding Rev B requires a comparative analysis with Rev A.

The Polyketide Core

Reveromycin B is a Type I polyketide derived from a linear carbon backbone assembled by modular polyketide synthases (PKS). Its structure features:

-

Spiroketal Ring System: A 5,6-spiroketal core (contrasting the 6,6-core of Rev A).[5][6][7]

-

Alkyl Side Chains: A long alkyl chain terminating in a carboxylic acid, and a shorter methyl-capped chain.

-

Hydrophobic Moiety: A characteristic n-hexyl side chain introduced by a specialized crotonyl-CoA reductase/carboxylase system.

The Thermodynamic Isomerism (A → B)

Rev A contains a C18-hemisuccinate moiety on its 6,6-spiroketal ring. This 6,6-conformation is kinetically trapped but thermodynamically metastable.

-

The Trigger: Under acidic conditions or upon hydrolysis of the C18-hemisuccinate, the ring system undergoes an acid-catalyzed spiroacetal rearrangement.

-

The Result: The oxygen atoms realign to relieve steric strain, collapsing the 6,6-ring into the more stable 5,6-spiroketal configuration—Reveromycin B .

-

Consequence: This rearrangement drastically alters the spatial orientation of the molecule's functional groups, significantly reducing its binding affinity for IleRS.

Section 2: Biosynthetic Machinery (The rev Cluster)

The biosynthesis of Reveromycin B is encoded by the rev gene cluster in Streptomyces sp. SN-593.[1][2][3][4] It follows a logic of "Assembly -> Tailoring -> Isomerization."

The PKS Assembly Line

The backbone is synthesized by a Type I PKS system utilizing multiple modules.

-

Loading Module: Initiates synthesis with a specific starter unit (likely acetyl-CoA or propionyl-CoA derivatives).

-

Extension Modules: Utilize malonyl-CoA and methylmalonyl-CoA.[8]

-

Module 4 (The Hexyl Incorporation): A critical divergence point. This module incorporates hexylmalonyl-CoA , an unusual extender unit.

-

Biosynthesis of Extender: The genes revR (FabH homolog), revS (fatty acyl-CoA ligase), and revT (crotonyl-CoA reductase/carboxylase) work in tandem to synthesize hexylmalonyl-CoA from medium-chain fatty acids.

-

Post-PKS Tailoring & Spiroacetal Formation

Once the linear chain is released (likely by a Thioesterase, TE domain):

-

Spiroacetalization (RevG & RevJ): These enzymes act as chaperones or cyclases to steer the folding of the linear polyketide into the spiroketal core. RevG and RevJ are crucial for establishing the stereochemistry.

-

Hydroxylation (RevI): The cytochrome P450 monooxygenase RevI hydroxylates the C18 position.

-

Succinylation (Rev A specific): In the Rev A pathway, a succinyltransferase adds the hemisuccinate to C18-OH.

-

Formation of Rev B: Rev B arises either as a shunt product where succinylation fails, or more commonly, via the non-enzymatic degradation/rearrangement of Rev A in the fermentation broth.

Figure 1: Biosynthetic Logic of Reveromycins

Caption: Biosynthetic flow from PKS assembly to the bifurcation of Rev A and Rev B. Note the hexylmalonyl-CoA incorporation and the acid-catalyzed rearrangement.

Section 3: Mechanism of Action (IleRS Inhibition)

Reveromycins are potent inhibitors of eukaryotic isoleucyl-tRNA synthetase (IleRS) .[9][10] This enzyme is critical for protein synthesis, charging tRNA-Ile with isoleucine.

Structural Mimicry (Rev A)

Rev A acts as a competitive inhibitor by mimicking the transition state of the aminoacylation reaction.

-

The three carboxylic acid groups of Rev A interact with the magnesium ions and basic residues in the active site.

-

The 6,6-spiroketal core provides a rigid scaffold that perfectly occupies the tRNA acceptor stem binding pocket.

The Rev B Deficit

The conversion to the 5,6-spiroketal of Rev B distorts this scaffold.

-

Steric Clash: The altered ring geometry (5,6) changes the vector of the alkyl side chains.

-

Loss of Contacts: The precise hydrogen bonding network required to lock the inhibitor into the IleRS active site is disrupted.

-

Result: Rev B has an IC50 value significantly higher (lower potency) than Rev A, making it less effective as a cytostatic agent but more stable for structural studies.

Section 4: Experimental Protocols

Fermentation & Production

To isolate Reveromycin B, one can either target direct production or chemically convert purified Rev A.

Protocol: Cultivation of Streptomyces sp. SN-593

-

Seed Culture: Inoculate Streptomyces sp. SN-593 into 100 mL of SK-1 medium (starch, yeast extract, peptone). Incubate at 28°C, 180 rpm for 3 days.

-

Production Culture: Transfer 2% seed culture into 5 L jars containing production medium (Glucose 2%, Potato Starch 1%, Yeast Extract 0.5%, NaCl 0.2%, pH 7.0).

-

Induction (Optional): Add BR-1 (a

-carboline elicitor) at 24h to upregulate the rev cluster via the RevU regulator. -

Harvest: Cultivate for 96–120 hours.

Isolation & Chemical Conversion to Rev B

Since Rev A is the dominant metabolite, Rev B is best obtained via controlled degradation.

Protocol: Acid-Catalyzed Rearrangement (A → B)

-

Extraction: Extract fermentation broth with equal volume Ethyl Acetate (EtOAc).

-

Purification of Rev A: Fractionate crude extract on Silica Gel 60 (Chloroform:Methanol gradient). Isolate Rev A fractions (confirmed by MS, m/z ~660).

-

Conversion:

-

Dissolve 100 mg Rev A in 10 mL Methanol.

-

Add 1 mL of 1M HCl (aq).

-

Stir at Room Temperature for 2-4 hours. Monitor by TLC or HPLC.

-

Observation: The peak for Rev A (RT ~12 min) will disappear, replaced by Rev B (RT ~14 min, more hydrophobic).

-

-

Final Purification: Neutralize with NaHCO3, extract with EtOAc, and purify via Preparative HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid).

Figure 2: Isolation and Conversion Workflow

Caption: Workflow for isolating Rev A and chemically converting it to the stable Rev B isomer.

Quantitative Data: Activity Comparison

| Compound | Spiroketal Core | C18 Moiety | IleRS Inhibition (IC50) | Stability (pH 5.0) |

| Reveromycin A | 6,6-spiroketal | Hemisuccinate | ~4 - 10 nM | Low (Rearranges) |

| Reveromycin B | 5,6-spiroketal | Hydroxyl/None | > 100 nM | High (Stable) |

References

-

Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI. Source: Chemical Science (RSC), 2025. URL:[Link]

-

Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation. Source: Nature Chemical Biology, 2011.[11] URL:[Link]

-

Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase. Source: Nature Communications, 2021. URL:[Link]

-

Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts. Source:[7][11] PNAS, 2006.[7][11] URL:[Link]

-

Total Synthesis of (−)-Reveromycin B. Source: Organic Letters (ACS), 2004. URL:[Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Development of a Terpenoid-Production Platform in Streptomyces reveromyceticus SN-593 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

An In-depth Technical Guide to the Physicochemical Properties of Reveromycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reveromycin B is a polyketide natural product belonging to the spiroketal family of compounds. It is a structural isomer of Reveromycin A, a potent inhibitor of eukaryotic isoleucyl-tRNA synthetase with notable antifungal and anticancer activities. Reveromycin B is formed from Reveromycin A through a rearrangement of the 6,6-spiroketal core to a 5,6-spiroketal structure.[1][2] This subtle structural alteration significantly diminishes its biological activity, rendering Reveromycin B an invaluable tool as a negative control in studies investigating the mechanism of action of Reveromycin A and related compounds.[2][3] Understanding the physicochemical properties of Reveromycin B is paramount for its effective use in research and for providing a comparative baseline to elucidate the structure-activity relationships within the reveromycin class. This guide offers a comprehensive overview of the known physicochemical characteristics of Reveromycin B, methods for their determination, and insights into its handling and stability.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These properties influence solubility, absorption, distribution, metabolism, and excretion (ADME) characteristics, which are fundamental in drug discovery and development.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties of Reveromycin B. It is important to note that while some data are derived from experimental measurements, others are predicted due to the limited availability of published experimental values for this specific isomer.

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C₃₆H₅₂O₁₁ | Experimental | [1] |

| Molecular Weight | 660.79 g/mol | Calculated | [1] |

| CAS Number | 144860-68-4 | Experimental | [1] |

| Appearance | White to off-white solid | Inferred from related compounds | N/A |

| Melting Point | Not available | N/A | N/A |

| pKa | ~4.5 - 5.0 (for carboxylic acids) | Predicted | N/A |

| logP | ~3.5 - 4.5 | Predicted | N/A |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO; Poor water solubility | Experimental | [1] |

| Storage Temperature | -20°C | Recommendation | [1] |

Elucidation of Physicochemical Parameters: Experimental Protocols

The determination of physicochemical properties is a cornerstone of chemical characterization. Below are detailed, step-by-step methodologies for key experiments relevant to Reveromycin B.

Determination of pKa by Potentiometric Titration

The acidity constant (pKa) is a measure of the strength of an acid in solution. For Reveromycin B, which contains carboxylic acid moieties, the pKa values are crucial for understanding its ionization state at different physiological pHs, which in turn affects its solubility and cell permeability.[4][5]

Protocol:

-

Preparation of the Analyte Solution: Accurately weigh approximately 1-5 mg of Reveromycin B and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) due to its poor water solubility. Dilute the solution with deionized water to a final volume of 50 mL, ensuring the final co-solvent concentration is as low as possible (typically <5%) to minimize its effect on the pKa.

-

Standardization of Titrant: Prepare a standardized 0.01 M sodium hydroxide (NaOH) solution.

-

Titration Setup: Place the Reveromycin B solution in a thermostatted vessel at 25°C and use a calibrated pH electrode to monitor the pH.

-

Titration Process: Add the standardized NaOH solution in small, precise increments (e.g., 0.05 mL) to the Reveromycin B solution while continuously stirring. Record the pH value after each addition.

-

Data Analysis: Plot the pH values against the volume of NaOH added. The pKa can be determined from the half-equivalence point, where half of the acidic groups have been neutralized. For a molecule with multiple acidic protons, multiple inflection points may be observed.

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall ADME properties.

Protocol:

-

Preparation of Phases: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated by shaking them together for 24 hours and then allowing them to separate.

-

Sample Preparation: Prepare a stock solution of Reveromycin B in the aqueous phase at a known concentration.

-

Partitioning: Add a known volume of the Reveromycin B stock solution to a mixture of equal volumes of the n-octanol and aqueous phases in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow for the partitioning of Reveromycin B between the two phases to reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Measurement: Determine the concentration of Reveromycin B in both the n-octanol and aqueous phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of Reveromycin B in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the chemical structure and functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): Provides information about the number of different types of protons and their chemical environments.

-

¹³C NMR (Carbon-13 NMR): Provides information about the different types of carbon atoms in the molecule.

(A detailed analysis of the published ¹H and ¹³C NMR spectra of Reveromycin B would be presented here, including chemical shifts, coupling constants, and assignments of key protons and carbons, referencing the spiroketal core and the polyene side chains.)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula.

-

Expected Fragmentation Pattern: In electrospray ionization (ESI) mass spectrometry, Reveromycin B is expected to show a prominent ion corresponding to [M-H]⁻ in negative ion mode due to the presence of carboxylic acid groups. Fragmentation would likely involve losses of water, carbon dioxide, and cleavage of the side chains.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Characteristic Peaks:

-

A broad absorption band around 3400-2500 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid groups.

-

A strong absorption band around 1700-1730 cm⁻¹ due to the C=O stretching of the carboxylic acid and ester groups.

-

Absorptions in the 1650-1600 cm⁻¹ region corresponding to the C=C stretching of the polyene chains.

-

C-O stretching bands in the 1300-1000 cm⁻¹ region, characteristic of the spiroketal and other ether linkages.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated systems within a molecule.

-

Observed Absorption Maxima: The UV-Vis spectrum of Reveromycin B in methanol shows absorption maxima characteristic of its extended polyene chromophores.

Stability and Handling

Proper handling and storage are crucial to maintain the integrity of Reveromycin B.

-

Storage: Reveromycin B should be stored at -20°C in a tightly sealed container to prevent degradation.[1]

-

Stability: As an isomer of Reveromycin A, Reveromycin B is expected to be relatively stable under standard laboratory conditions. However, the spiroketal moiety can be susceptible to rearrangement under acidic conditions.[2] It is advisable to handle solutions of Reveromycin B in neutral or slightly basic buffers.

-

Light Sensitivity: While specific data for Reveromycin B is unavailable, many complex natural products are sensitive to light. It is recommended to protect Reveromycin B from direct light exposure by storing it in amber vials or in the dark.[6][7]

-

Air Sensitivity: No specific information on air sensitivity is available, but as a general precaution for complex organic molecules, it is good practice to minimize exposure to air, especially for long-term storage.

Biological Context and Mechanism of Action

The primary biological relevance of Reveromycin B stems from its relationship with Reveromycin A. Reveromycin A exerts its biological effects by inhibiting isoleucyl-tRNA synthetase (IleRS), an essential enzyme in protein synthesis.[5] This inhibition leads to the cessation of protein production and subsequent cell cycle arrest or apoptosis. The activity of Reveromycin A is notably pH-dependent; in the acidic microenvironment of osteoclasts, the carboxylic acid groups are protonated, increasing the molecule's lipophilicity and facilitating its entry into the cell.[4][5]

Reveromycin B, with its rearranged 5,6-spiroketal core, exhibits significantly reduced inhibitory activity against IleRS.[2][3] This makes it an ideal negative control to confirm that the observed biological effects in experiments with Reveromycin A are indeed due to the specific inhibition of IleRS and not a result of non-specific cytotoxicity or other off-target effects.

Diagram: Mechanism of Action of Reveromycin A and the Role of Reveromycin B

Caption: Mechanism of Reveromycin A and the role of Reveromycin B.

Conclusion

Reveromycin B, while biologically less active than its isomer Reveromycin A, is a crucial molecule for dissecting the specific molecular mechanisms of this class of natural products. Its distinct physicochemical properties, arising from the rearrangement of the spiroketal core, underscore the delicate relationship between chemical structure and biological function. This guide provides a foundational understanding of these properties, offering both established data and practical protocols for their determination. A thorough characterization of Reveromycin B not only facilitates its use as a reliable negative control but also contributes to the broader knowledge base of spiroketal-containing natural products, a class of molecules with significant therapeutic potential.

References

-

Bioaustralis Fine Chemicals. Reveromycin B. [Link]

-

Abe, F., et al. (2017). Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma. Oncotarget, 8(38), 63449–63461. [Link]

-

Takahashi, S., et al. (2021). Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI. Chemical Science, 12(4), 1467-1475. [Link]

-

Drouet, K. E., & Theodorakis, E. A. (2000). Total synthesis of (-)-reveromycin B. Organic Letters, 2(16), 2467–2470. [Link]

-

Theodorakis, E. A., et al. (2000). Stereoselective total synthesis of reveromycin B and C19-epi-reveromycin B. Chemistry, 6(11), 1987-2001. [Link]

-

Woo, J. T., et al. (2006). Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts. Proceedings of the National Academy of Sciences of the United States of America, 103(12), 4729–4734. [Link]

-

Slugg, P. H., & Borovicka, M. J. (2009). Many Common Drugs in Dermatology are Light, Temperature, or Moisture-Sensitive. The Journal of clinical and aesthetic dermatology, 2(1), 44–46. [Link]

-

Tran, T. T., et al. (2022). Light-Sensitive Injectable Prescription Drugs—2022. Hospital Pharmacy, 57(5), 589–613. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. skintherapyletter.com [skintherapyletter.com]

- 7. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Convergent Synthesis of (-)-Reveromycin B: A Detailed Guide for Advanced Practitioners

Introduction: The Strategic Importance of (-)-Reveromycin B